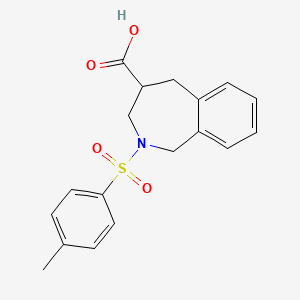

2-(4-methylbenzenesulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzenesulfonyl chloride and 2,3,4,5-tetrahydro-1H-2-benzazepine-4-carboxylic acid. Benzenesulfonyl chloride is a reagent widely used in organic synthesis . It is a derivative of toluene and contains a sulfonyl chloride (−SO2Cl) functional group .

Synthesis Analysis

Benzenesulfonyl chloride, a component of the compound, can be prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Molecular Structure Analysis

The molecular structure of the compound would be complex due to the presence of multiple functional groups. The benzenesulfonyl part of the molecule would contain a sulfonyl chloride (−SO2Cl) functional group .Chemical Reactions Analysis

Benzenesulfonyl chloride, a component of the compound, reacts with alcohols to form toluenesulfonate esters, or tosyl derivatives . It also reacts with amines to prepare sulfonamides .Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a white, malodorous solid . It has a melting point of 13-15 °C and a boiling point of 251-252 °C .Scientific Research Applications

Anti-Cancer Activity

The compound has shown promise as a novel anti-cancer agent. Researchers have designed and synthesized derivatives of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which demonstrated high anti-tumor activity . These derivatives were evaluated against several cancer cell lines (Hela, A549, HepG2, and MCF-7) using the MTT assay. Notably, all compounds exhibited moderate to excellent antiproliferative activity, with IC50 values ranging from 0 μM to 100 μM. The introduction of sulfonyl groups increased the antiproliferative activity, while alkyl and arylated alkyl substitutions also contributed to potency. Molecular docking studies revealed binding orientations in the active site of c-Met kinase .

Cardiovascular Disease Treatment

Tetrahydrobenzo[b]azepines, a class to which this compound belongs, have been found in various cardiovascular medications. Examples include evacetrapib, benazepril, and tolvaptan . Although specific studies on this compound’s cardiovascular effects are limited, its structural similarity suggests potential applications in this field.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-tumor activity , suggesting potential targets within cancer cell pathways.

Mode of Action

It’s known that the introduction of a sulfonyl group can increase the antiproliferative activity of similar compounds . This suggests that the compound may interact with its targets to inhibit cell proliferation, a key feature in its potential anti-tumor activity.

Pharmacokinetics

The presence of a sulfonyl group could potentially influence its bioavailability, as sulfonyl groups are known to enhance the solubility of certain compounds, thereby improving their absorption and distribution .

Result of Action

The compound’s potential anti-tumor activity suggests that its action results in the inhibition of cancer cell proliferation . This could be achieved through the induction of cell cycle arrest or apoptosis, common mechanisms of action for many anti-cancer drugs.

properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1,3,4,5-tetrahydro-2-benzazepine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-13-6-8-17(9-7-13)24(22,23)19-11-15-5-3-2-4-14(15)10-16(12-19)18(20)21/h2-9,16H,10-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMYEDXUGOPLAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC3=CC=CC=C3C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2834696.png)

![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)

![2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2834699.png)

![4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzam ide](/img/structure/B2834704.png)

![4-((naphthalen-1-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2834709.png)